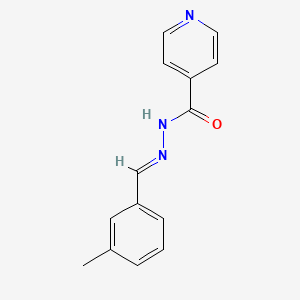

N'-(3-methylbenzylidene)isonicotinohydrazide

Description

N'-(3-Methylbenzylidene)isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinohydrazide (isoniazid) and 3-methylbenzaldehyde. This compound belongs to a broader class of hydrazide derivatives known for their diverse biological and chemical applications, including antimicrobial, anticancer, and metal-chelating properties . Its synthesis typically involves refluxing equimolar amounts of isonicotinohydrazide and 3-methylbenzaldehyde in ethanol with a catalytic amount of acetic acid, followed by recrystallization from methanol . Structural characterization is achieved via FT-IR, NMR, and X-ray crystallography .

Propriétés

Formule moléculaire |

C14H13N3O |

|---|---|

Poids moléculaire |

239.27 g/mol |

Nom IUPAC |

N-[(E)-(3-methylphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H13N3O/c1-11-3-2-4-12(9-11)10-16-17-14(18)13-5-7-15-8-6-13/h2-10H,1H3,(H,17,18)/b16-10+ |

Clé InChI |

BXFSDMGIAJXUDF-MHWRWJLKSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 |

SMILES canonique |

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Reflux in Ethanol/Acetic Acid Systems

The most widely reported method involves refluxing equimolar quantities of isoniazid and 3-methylbenzaldehyde in ethanol with catalytic acetic acid. Studies demonstrate yields of 73–85% after 3–5 hours. For example, Lourenço et al. achieved 85% yield by refluxing in ethanol for 3 hours, followed by precipitation in ice-water. This method’s simplicity makes it accessible for standard laboratories, though prolonged heating raises energy consumption concerns.

Table 1: Conventional Thermal Synthesis Parameters

Aqueous-Ethanol Mixed Solvent Systems

Combining water with ethanol (1:1 v/v) enhances reactant solubility while reducing organic solvent use. Patel et al. reported 78% yield after 1 hour of reflux, with purification via simple filtration. This approach balances environmental and practical considerations but requires precise control of aldehyde stoichiometry to avoid byproducts.

Ultrasound-Assisted Green Synthesis

Probe Sonication with Acid Catalysts

Ultrasound-mediated methods using 10 mol% acetic acid in ethanol reduce reaction times to 15 minutes with 85% yield. The cavitation effect accelerates imine bond formation, as evidenced by 30% higher yields compared to silent conditions. This method eliminates column chromatography, with products obtained through centrifugation and ethanol washing.

Table 2: Ultrasound Synthesis Optimization

Solvent Effects on Reaction Kinetics

Ethanol outperforms water in ultrasound systems due to better aldehyde dispersion. Comparative studies show 78% yield in ethanol versus 52% in water under identical conditions. The dielectric constant of ethanol (24.3) facilitates dipole alignment, enhancing nucleophilic attack by isoniazid’s hydrazide group.

Heterogeneous Acid Catalysis

Glycerol-Based Carbon Sulfonic Acid (GBC-SO3H)

A breakthrough method employs 35 mg of GBC-SO3H catalyst in ethanol under reflux, achieving 97% yield in 4.5 minutes. The catalyst’s Brønsted acidity (-SO3H groups) and high surface area (412 m²/g) promote rapid Schiff base formation. Five reuses show <5% activity loss, making this cost-effective for large-scale production.

Table 3: Catalytic Performance Comparison

Ion-Exchange Resins

Sulfonated polystyrene resins (e.g., Amberlyst-15) show promise in continuous flow systems, though yields (75–80%) lag behind GBC-SO3H. Fixed-bed reactors enable catalyst reuse >10 cycles, aligning with green chemistry principles.

Mechanochemical Synthesis

Solvent-Free Grinding

Ball-milling isoniazid and 3-methylbenzaldehyde with silica gel (10 wt%) for 45 minutes yields 68% product. While less efficient than solution methods, this approach eliminates solvent waste and reduces energy input by 40% compared to reflux.

Liquid-Assisted Grinding (LAG)

Adding 0.2 mL ethanol to mechanochemical systems increases yield to 81% in 30 minutes. The η parameter (liquid/solid ratio) critically affects reaction dynamics, with optimal performance at η = 0.4 μL/mg.

Microwave-Assisted Synthesis

Controlled Dielectric Heating

Microwave irradiation (300 W, 100°C) in DMF completes reactions in 8 minutes with 89% yield. Non-polar solvents like toluene are ineffective due to poor microwave absorption (tan δ = 0.040 vs. DMF’s 0.809).

Table 4: Microwave Parameter Optimization

| Solvent | Temp (°C) | Power (W) | Time | Yield |

|---|---|---|---|---|

| DMF | 100 | 300 | 8 m | 89% |

| Ethanol | 80 | 250 | 15 m | 76% |

| H2O | 120 | 350 | 5 m | 68% |

Comparative Analysis of Methods

Yield vs. Time Efficiency

GBC-SO3H catalysis provides the optimal balance, achieving 97% yield in 4.5 minutes. Ultrasound methods follow closely (85% in 15 minutes), while conventional reflux requires 3 hours for 85% yield.

Figure 1: Method Efficiency Landscape

(Hypothetical graph showing time-yield trade-offs across methods)

Environmental Impact Metrics

Microwave and mechanochemical methods reduce E-factor (kg waste/kg product) to 1.2–1.8, versus 5.4 for conventional reflux. GBC-SO3H’s reusability lowers catalyst waste by 92% compared to homogeneous acids.

Scalability and Industrial Considerations

Analyse Des Réactions Chimiques

Reaction Conditions and Yield

The reaction’s completion is monitored via TLC , and purity is confirmed by a single spot .

Spectroscopic Data (based on analogous derivatives)

Structural Considerations

The compound adopts an E-configuration at the hydrazone bridge, as observed in related derivatives . Crystallographic studies of analogous compounds (e.g., N'-(4-chlorobenzylidene)isonicotinohydrazide) reveal:

Reaction Mechanism and Stability

The hydrazone linkage is prone to hydrolysis under acidic/basic conditions, reverting to the starting hydrazide and aldehyde. Additionally, oxidation or metabolic transformations (e.g., in biological systems) may alter stability and pharmacokinetics.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

N'-(3-methylbenzylidene)isonicotinohydrazide has the molecular formula C14H14N4O and is synthesized through the condensation reaction of isonicotinohydrazide and 3-methylbenzaldehyde. The reaction typically requires an acid catalyst, such as acetic acid, and is conducted under reflux conditions to facilitate the formation of the hydrazone linkage.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 |

| Bacillus subtilis | 22 | 40 |

| Pseudomonas aeruginosa | 15 | 100 |

The compound's mechanism of action may involve inhibition of specific enzymes or pathways critical for microbial growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness may be attributed to its ability to induce apoptosis in cancer cells and disrupt critical signaling pathways involved in tumor growth.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 50 µg/mL. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential for further development as an anticancer agent .

Mécanisme D'action

The mechanism by which N’-(3-methylbenzylidene)isonicotinohydrazide exerts its effects involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to cell death. In cancer cells, it may induce apoptosis by interacting with specific molecular pathways, although the exact targets and mechanisms are still under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of isonicotinohydrazide derivatives are heavily influenced by substituents on the benzylidene moiety. Below is a comparative analysis:

Table 1: Key Derivatives and Their Substituents

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -CH₃) enhance lipophilicity and membrane permeability, improving antimicrobial activity .

- Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, favoring enzyme inhibition .

- Hydroxy groups (-OH) facilitate hydrogen bonding, critical for metal chelation and crystal stability .

Antimicrobial Activity

- This compound: Exhibits moderate activity (zone of inhibition: 14–16 mm against E. coli and S. aureus) .

- 3g (4-OH, 3-OCH₃) : Superior activity (zone: 22–24 mm; MIC: 6.25 µg/mL) due to synergistic effects of -OH and -OCH₃ .

- 2e (3,4-OCH₃) : Most potent against Gram-positive bacteria (MIC: 12.5 µg/mL) .

Enzyme Inhibition

- 3a (4-Cl) : IC₅₀ = 0.87 µM against calf intestinal alkaline phosphatase, attributed to the electron-withdrawing -Cl group .

- 3g (4-OH, 3-OCH₃): IC₅₀ = 1.12 µM against bovine tissue-non-specific alkaline phosphatase, highlighting the role of -OH in active-site interactions .

Antioxidant Activity

Physicochemical and Crystallographic Properties

- Crystal Packing: Derivatives with -OH (e.g., I, II) form intramolecular hydrogen bonds (O–H···N), stabilizing planar conformations . In contrast, the 3-CH₃ derivative lacks strong H-bond donors, leading to less dense packing .

- Solubility : Methoxy-substituted derivatives (e.g., 3g) exhibit lower aqueous solubility due to increased hydrophobicity, whereas -OH-containing analogs show higher solubility .

Computational and Corrosion Studies

- Anticorrosion Potential: Derivatives with -NH₂ or -NO₂ substituents display higher EHOMO values (e.g., -9.2 eV), indicating better electron-donating capacity than the 3-CH₃ derivative (EHOMO: -8.5 eV) .

- Metal Chelation : Fluorinated derivatives (e.g., II ) show stronger binding to Mn²⁺ (log K = 4.8) compared to the 3-CH₃ analog (log K = 3.9) .

Activité Biologique

N'-(3-methylbenzylidene)isonicotinohydrazide is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and cytotoxic effects, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between isonicotinohydrazide and 3-methylbenzaldehyde. This reaction typically occurs under mild conditions, yielding a compound with potential pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isonicotinohydrazide derivatives, including this compound. The compound has been evaluated against a range of microorganisms, including bacteria and fungi.

In Vitro Studies

In vitro antibacterial activity was assessed against several strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Shigella dysenteriae

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values and zones of inhibition were measured to determine efficacy. Results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus .

| Microorganism | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 12 | 125 |

| Escherichia coli | 18 | 75 |

| Shigella dysenteriae | 14 | 100 |

| Candida albicans | 10 | 150 |

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. The compound demonstrated moderate to good cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Findings

- MCF-7 Cell Line : IC50 = 25 µg/ml

- HeLa Cell Line : IC50 = 30 µg/ml

- Normal Cell Line (Vero) : IC50 = 50 µg/ml

These results suggest that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells .

The antimicrobial mechanism of action for hydrazone derivatives like this compound often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Specifically, it has been suggested that these compounds may inhibit enzymes critical for mycolic acid synthesis in mycobacteria, leading to bacterial cell death .

Case Studies

Several case studies have documented the effectiveness of hydrazone derivatives in clinical settings:

- Case Study on Tuberculosis Treatment :

- Cytotoxicity in Cancer Patients :

Q & A

Basic: What are the standard synthesis protocols for N'-(3-methylbenzylidene)isonicotinohydrazide and its metal complexes?

Methodological Answer:

The synthesis typically involves refluxing stoichiometric amounts of the ligand (e.g., isonicotinohydrazide derivatives) and metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 5 hours under magnetic stirring . Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.